Carbamic acid, dimethyl-, p-(trimethylammonio)-m-tolyl ester, iodide

描述

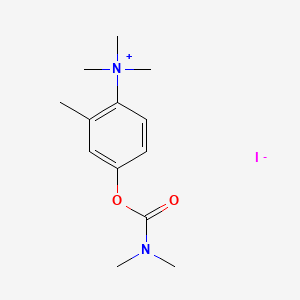

Carbamic acid, dimethyl-, p-(trimethylammonio)-m-tolyl ester, iodide (CAS: 64050-11-9) is a quaternary ammonium carbamate ester with structural features critical to its biological activity. The compound consists of a dimethylcarbamoyl group linked to a phenolic ring substituted with a trimethylammonium moiety and an iodide counterion . This structure confers cholinergic activity, mimicking physostigmine, a known acetylcholinesterase inhibitor. It is primarily studied for its miotic (pupil-constricting) and intestinal peristalsis-stimulating effects .

属性

CAS 编号 |

64050-09-5 |

|---|---|

分子式 |

C13H21IN2O2 |

分子量 |

364.22 g/mol |

IUPAC 名称 |

[4-(dimethylcarbamoyloxy)-2-methylphenyl]-trimethylazanium;iodide |

InChI |

InChI=1S/C13H21N2O2.HI/c1-10-9-11(17-13(16)14(2)3)7-8-12(10)15(4,5)6;/h7-9H,1-6H3;1H/q+1;/p-1 |

InChI 键 |

LNGJKMAWERBDEO-UHFFFAOYSA-M |

规范 SMILES |

CC1=C(C=CC(=C1)OC(=O)N(C)C)[N+](C)(C)C.[I-] |

产品来源 |

United States |

相似化合物的比较

Structural Analogues

The compound belongs to a class of quaternary ammonium carbamates. Key structural analogs include:

Structural Insights :

Pharmacological Activity

常见问题

Q. What are the optimal synthetic pathways for synthesizing Carbamic acid, dimethyl-, p-(trimethylammonio)-m-tolyl ester, iodide?

- Methodological Answer : Synthesis typically involves two stages: (1) Formation of the carbamate ester via reaction of m-tolyl alcohol with dimethylcarbamoyl chloride under anhydrous conditions (e.g., pyridine as a base), and (2) Quaternization of the aromatic amine using methyl iodide to introduce the trimethylammonio group. Purification via recrystallization or column chromatography is critical to isolate the iodide salt. Comparable routes for analogous carbamates are described in hazardous waste codes (e.g., U097 for dimethylcarbamoyl chloride) and synthetic protocols for sulfonamide carbamates .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm the carbamate carbonyl stretch (~1700–1750 cm⁻¹) and quaternary ammonium N⁺–H absence.

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methyl groups on the carbamate (δ 2.8–3.2 ppm), and trimethylammonio (δ 3.1–3.5 ppm).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for the cationic species). NIST databases provide reference spectra for structurally related carbamates .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential neurotoxicity (common in carbamates).

- Avoid aqueous waste contamination; dispose via EPA guidelines for carbamate derivatives (e.g., Hazardous Waste Code U097) .

- Monitor stability: Quaternary ammonium salts may degrade under high humidity; store desiccated at –20°C .

Advanced Research Questions

Q. How does the trimethylammonio group affect the compound’s solubility and bioactivity compared to non-quaternized analogs?

- Methodological Answer :

- Solubility : The quaternary ammonium group enhances water solubility, enabling formulation in aqueous buffers. Compare logP values (e.g., HPLC-derived) with neutral carbamates.

- Bioactivity : Conduct enzyme inhibition assays (e.g., acetylcholinesterase). The permanent positive charge may improve binding to anionic catalytic sites. Analogous studies on propenyl ester carbamates show enhanced HDAC inhibition .

Q. What experimental designs can elucidate the compound’s mechanism of enzyme inhibition?

- Methodological Answer :

- Kinetic Analysis : Determine IC₅₀ and Ki values via Ellman’s assay for cholinesterase inhibition.

- Crystallography : Co-crystallize the compound with target enzymes (e.g., acetylcholinesterase) to identify binding interactions.

- Molecular Dynamics Simulations : Model the compound’s orientation in enzyme active sites, leveraging structural data from NIST .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Methodological Answer :

- Modify Substituents : Vary the aryl group (e.g., chloro, nitro substituents) or adjust the carbamate’s alkyl chain.

- Biological Testing : Screen analogs for potency (e.g., IC₅₀ in enzyme assays) and selectivity (e.g., cytotoxicity in HEK293 cells).

- QSAR Modeling : Use descriptors like Hammett constants (σ) to predict electronic effects on activity, as demonstrated for methylcarbamates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。